molecular formula C6H3BrClN3 B1380397 6-Bromo-3-chloroimidazo[1,2-a]pyrazine CAS No. 1239441-36-1

6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Cat. No.: B1380397
CAS No.: 1239441-36-1
M. Wt: 232.46 g/mol
InChI Key: RLWTZNHOPYIRHE-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[1,2-a]pyrazine core.

Scientific Research Applications

6-Bromo-3-chloroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors

Future Directions

Imidazopyridine analogues, such as 6-Bromo-3-chloroimidazo[1,2-a]pyrazine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds could play a crucial role in the development of new drugs for treating these conditions in the future .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine . Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and how stable it is in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with bromine in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-3-chloroimidazo[1,2-a]pyrazine .

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine

Comparison: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is unique due to the specific positioning of the bromine and chlorine atoms on the imidazo[1,2-a]pyrazine core. This unique structure imparts distinct chemical properties and reactivity compared to its analogs, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

6-bromo-3-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWTZNHOPYIRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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